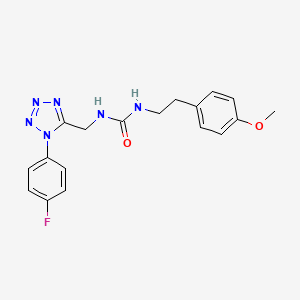
N-(tert-ブトキシカルボニル)-N1-(3-メチルフェニル)グリシンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone, with a 3-methylphenyl substituent. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
科学的研究の応用
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Material Science: Used in the development of novel materials with specific properties.
将来の方向性
The future directions for “N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” and similar compounds could involve further exploration of their use in peptide synthesis and organic synthesis. The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds is also a potential area of interest .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, followed by the coupling of the resulting Boc-protected glycinamide with 3-methylphenyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and solvents that can be easily recycled is also common in industrial settings .
化学反応の分析
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.
Substitution: The amide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Deprotection: Glycinamide and tert-butyl alcohol.
Substitution: Various substituted amides depending on the nucleophile used.
作用機序
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under mild conditions to reveal the active amine group. This allows for precise control over the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
N-(tert-butoxycarbonyl)-glycinamide: Lacks the 3-methylphenyl substituent, making it less hydrophobic.
N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Similar structure but without the methyl group on the phenyl ring, affecting its reactivity and solubility.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and can influence its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of hydrophobic peptides and other bioactive compounds .
特性
IUPAC Name |
tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRSJLRIATJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)


![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2588624.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)
